molecular formula C12H22N2O2 B3421862 Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate CAS No. 2305079-60-9

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

Cat. No.: B3421862
CAS No.: 2305079-60-9
M. Wt: 226.32 g/mol
InChI Key: DTQFSFGKCIRARX-ZJUUUORDSA-N
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Description

Tert-butyl octahydro-1H-cyclopenta[b]pyrazine-1-carboxylate (CAS 1211539-11-5) is a bicyclic building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. This compound features a fused cyclopenta-pyrazine core protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and utility in multi-step synthetic sequences. Its primary research value lies in its role as a key intermediate for the synthesis of nonretinoid antagonists of retinol-binding protein 4 (RBP4) . RBP4 antagonists impede the ocular uptake of serum retinol and have shown promise as a potential pharmacotherapy for retinal diseases, such as dry age-related macular degeneration (AMD) and Stargardt disease, by reducing the formation of cytotoxic bisretinoids in the retinal pigment epithelium . Compounds based on this bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold have demonstrated exquisite RBP4 binding affinity, favorable drug-like characteristics, improved metabolic stability, and the ability to robustly lower circulating plasma RBP4 levels in vivo . Researchers utilize this high-quality building block to explore structure-activity relationships and develop potential treatments for neurodegenerative ocular disorders. The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. CAS Number: 1211539-11-5 Molecular Formula: C12H22N2O2 Molecular Weight: 226.32 g/mol Storage: Keep in a dark place, sealed in a dry environment, at 2-8°C

Properties

CAS No.

2305079-60-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (4aS,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

DTQFSFGKCIRARX-ZJUUUORDSA-N

SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCC2

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate typically involves the reaction of cyclopentane derivatives with pyrazine under controlled conditions. The reaction is often catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored in a dark, sealed container at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth and modulation of immune responses .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at 2–8°C in a sealed, dry environment to prevent hydrolysis of the carbamate group .
  • Hazards : Classified under warning-level risks with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Synthetic Relevance : Its rigid bicyclic structure enhances conformational stability, making it a preferred scaffold in drug design .

Comparison with Similar Compounds

The following analysis compares tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate with structurally related compounds, focusing on molecular architecture , physicochemical properties , reactivity , and applications .

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Hazard Profile References
This compound C₁₂H₂₂N₂O₂ 226.32 Pyrazine-cyclopentane fusion, tert-butyl group H302, H315, H319, H335
rel-tert-butyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-1-carboxylate C₁₂H₂₂N₂O₂ 226.32 Stereoisomer with distinct cyclopentane geometry Not specified
cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₂₀N₂O₃ 240.30 Pyrrole ring, ketone group (5-oxo) No data
tert-butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate C₁₉H₂₉N₃O₂ 331.45 Benzyl substituent, extended pyrazine framework Not classified

Key Observations :

  • Stereochemical Variations : The rel-tert-butyl analogue (CAS: ZINC82359728) shares the same molecular formula but differs in stereochemistry, which may influence binding affinity in chiral environments .
  • Substituent Effects : The benzyl-substituted analogue (CAS: 1936177-08-0) exhibits a higher molecular weight (331.45 g/mol) and lipophilicity, favoring membrane permeability in drug delivery .

Physicochemical and Reactivity Comparison

  • Solubility : The tert-butyl group in the target compound improves organic-phase solubility, whereas the 5-oxo analogue’s ketone group increases aqueous solubility .
  • Stability : The carbamate group in the target compound is prone to hydrolysis under acidic/basic conditions, whereas the benzyl-substituted analogue’s aromatic ring enhances stability against enzymatic degradation .
  • Hydrogen Bonding: The pyrazine nitrogen atoms in the target compound participate in hydrogen bonding (as per graph-set analysis ), while the pyrrole analogue’s NH group offers stronger donor capacity .

Biological Activity

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a bicyclic compound characterized by its unique structure, consisting of a cyclopentane fused to a pyrazine ring. Its molecular formula is C₁₂H₂₂N₂O₂, and it has a molar mass of 226.32 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activity and reactivity.

Structure and Properties

The structural features of this compound contribute to its biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Property Value
Molecular FormulaC₁₂H₂₂N₂O₂
Molar Mass226.32 g/mol
Structural TypeBicyclic compound
Functional GroupsCarboxylate, tert-butyl

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies suggest potential applications in various fields:

1. Medicinal Chemistry:

  • The compound may serve as an intermediate for synthesizing more complex organic molecules with therapeutic potential. Its unique bicyclic structure could lead to the development of novel pharmacophores that interact with specific biological targets.

2. Enzyme Interaction Studies:

  • Initial studies indicate that compounds with similar structural features can inhibit specific enzymes, such as N-myristoyltransferase (NMT), which plays a role in protein modification. For example, related bicyclic compounds have shown IC₅₀ values ranging from micromolar to millimolar concentrations against NMT-1, suggesting that this compound may exhibit comparable inhibitory effects .

3. Potential Antiviral Activity:

  • Compounds with similar bicyclic structures have been evaluated for antiviral properties, particularly against enteroviruses. Research indicates that modifications in the bicyclic framework can significantly influence antiviral potency, hinting at the potential for this compound to be explored in this context .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling the bicyclic octahydro-1H-cyclopenta[B]pyrazine core with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography or recrystallization. Yield optimization may require iterative adjustments of stoichiometry and inert atmosphere conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH3) and the bicyclic pyrazine backbone. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines high-resolution crystal structures to determine absolute configuration and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) improves resolution .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data or hydrogen-bonding patterns for this compound?

  • Methodological Answer : Contradictions may arise from differences in crystallization solvents or polymorphic forms. To address this:

  • Perform graph set analysis (as per Etter’s methodology) to classify hydrogen-bonding motifs and compare with existing datasets.
  • Re-refine structural data using SHELXL with updated scattering factors and disorder modeling.
  • Conduct variable-temperature XRD studies to assess thermal motion effects on bond lengths and angles .

Q. What strategies are employed to investigate the compound’s reactivity in catalytic or multi-step synthetic systems?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ FTIR or NMR to monitor reaction intermediates. For example, track tert-butyl deprotection under acidic conditions (e.g., TFA/DCM) to optimize reaction timelines.
  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation of the pyrazine ring. Compare turnover frequencies (TOF) under varying pressures and temperatures.
  • DFT Calculations : Model reaction pathways (e.g., nucleophilic substitutions at the carbamate group) to predict regioselectivity and transition states .

Q. How does stereochemical variation in the bicyclic core influence biological activity, and what experimental approaches validate these effects?

  • Methodological Answer :

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate stereoisomers. Verify purity via optical rotation and circular dichroism (CD).
  • Biological Assays : Compare IC50 values of enantiomers in enzyme inhibition studies (e.g., kinase assays). Molecular docking (AutoDock Vina) predicts binding poses relative to active-site residues.
  • SPR Spectroscopy : Measure real-time binding kinetics to receptors (e.g., GPCRs) to correlate stereochemistry with affinity .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields or byproduct profiles?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions using strictly controlled conditions (e.g., anhydrous solvents, freshly distilled reagents).
  • Byproduct Analysis : Employ GC-MS or LC-MS to identify side products (e.g., over-oxidized or dimerized species).
  • DoE (Design of Experiments) : Use factorial design to isolate critical variables (e.g., base strength, reaction time) affecting yield .

Mechanistic and Functional Studies

Q. What advanced techniques are used to probe the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Cryo-EM : Resolve binding modes with large protein complexes at near-atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate driving forces.
  • Fluorescence Polarization : Assess competitive displacement by analogs in receptor-binding assays .

Structural and Stability Analysis

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions. Monitor degradation via HPLC-PDA.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze purity changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Reactant of Route 2
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

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